molecular formula C19H20Br3N5O5 B4920167 7-[2-Hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione

7-[2-Hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione

Cat. No.: B4920167
M. Wt: 638.1 g/mol
InChI Key: QFWJUIWIXSMGBG-UHFFFAOYSA-N
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Description

7-[2-Hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple bromine atoms, a morpholine ring, and a purine base, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-Hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione typically involves multi-step organic reactions. The starting materials often include 2,4,6-tribromophenol, which undergoes a series of reactions to introduce the hydroxypropyl and morpholinyl groups. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

7-[2-Hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce de-brominated compounds, and substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

7-[2-Hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[2-Hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[2-Hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione apart from similar compounds is its unique combination of functional groups and structural features.

Properties

IUPAC Name

7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Br3N5O5/c1-25-16-14(17(29)24-19(25)30)27(18(23-16)26-2-4-31-5-3-26)8-11(28)9-32-15-12(21)6-10(20)7-13(15)22/h6-7,11,28H,2-5,8-9H2,1H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWJUIWIXSMGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC(COC4=C(C=C(C=C4Br)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Br3N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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